molecular formula C11H25N5O2 B14310419 6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane CAS No. 111897-97-3

6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B14310419
CAS No.: 111897-97-3
M. Wt: 259.35 g/mol
InChI Key: JCCVEQMFWOPMBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of cyclam with methylating and nitrating agents. One common method involves the reaction of cyclam with formaldehyde and nitroethane in the presence of a metal-ion amine complex, such as bis-(ethane-1,2-diamine)-copper(II) or -nickel(II) cations . This reaction yields the desired nitro-substituted aza-macrocycle, which can then be isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The macrocyclic ligand provides a rigid and pre-organized structure that can effectively coordinate metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6-nitro-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of both a methyl and a nitro group on the macrocyclic ring. This combination of substituents can influence the compound’s electronic properties and reactivity, making it distinct from other derivatives. The nitro group can participate in various chemical reactions, while the methyl group can provide steric hindrance and influence the overall conformation of the molecule .

Properties

CAS No.

111897-97-3

Molecular Formula

C11H25N5O2

Molecular Weight

259.35 g/mol

IUPAC Name

6-methyl-6-nitro-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C11H25N5O2/c1-11(16(17)18)9-14-7-5-12-3-2-4-13-6-8-15-10-11/h12-15H,2-10H2,1H3

InChI Key

JCCVEQMFWOPMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCNCCCNCCNC1)[N+](=O)[O-]

Origin of Product

United States

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